molecular formula C22H19N3O3S2 B2849091 N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 942008-90-4

N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2849091
CAS No.: 942008-90-4
M. Wt: 437.53
InChI Key: RVIPWAQTZLQNTH-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a methylsulfonylphenyl group, and a pyridin-2-ylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2-yl ring, the methylsulfonylphenyl group, and the pyridin-2-ylmethyl group would contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the benzo[d]thiazol-2-yl group might participate in reactions involving aromatic compounds, while the methylsulfonylphenyl group could be involved in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present .

Scientific Research Applications

Structure-Activity Relationships

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally related to the one of interest, is highlighted for its potent inhibition of PI3Kα and mTOR in vitro and in vivo. A study aimed at improving metabolic stability examined various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring, showing the potential of such compounds in medicinal chemistry and drug development (Stec et al., 2011).

Antimalarial and Antiviral Applications

Research on N-(phenylsulfonyl)acetamide derivatives, which share a functional group with the compound , demonstrated their in vitro antimalarial activity. These derivatives, upon reacting with nitrogen nucleophiles, formed compounds with significant antimalarial properties and were also studied for potential applications against COVID-19, indicating the compound's relevance in developing treatments for infectious diseases (Fahim & Ismael, 2021).

Antimicrobial Activity

The antimicrobial activities of novel sulfonamide derivatives, which include the benzothiazol moiety as seen in the compound of interest, have been investigated. These studies show that certain configurations of this compound and its derivatives exhibit potent antimicrobial effects, highlighting its utility in addressing microbial resistance and infection control (Fahim & Ismael, 2019).

Synthesis and Chemical Reactivity

Research into alternative products in reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide demonstrates the chemical versatility of compounds with the acetamide group. Such studies are crucial for understanding the reactivity and potential applications of these compounds in synthetic organic chemistry (Krauze et al., 2007).

Anticancer Activity

A study on thiazolyl N-benzyl-substituted acetamide derivatives, which are structurally related to the compound , revealed their inhibitory activity against Src kinase and their potential as anticancer agents. This highlights the compound's relevance in cancer research and the development of novel oncological therapies (Fallah-Tafti et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications, such as its use in pharmaceuticals or materials science .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-30(27,28)18-11-9-16(10-12-18)14-21(26)25(15-17-6-4-5-13-23-17)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIPWAQTZLQNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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